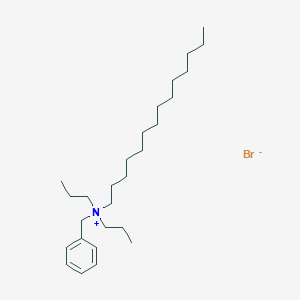
Ethyl 4-formyl-5-(trimethylsilyl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-formyl-5-(trimethylsilyl)pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a unique structure with a formyl group, a trimethylsilyl group, and an ethyl ester group, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-formyl-5-(trimethylsilyl)pentanoate typically involves the esterification of 4-formyl-5-(trimethylsilyl)pentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-formyl-5-(trimethylsilyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 4-carboxy-5-(trimethylsilyl)pentanoic acid.
Reduction: Ethyl 4-hydroxyl-5-(trimethylsilyl)pentanoate.
Substitution: Ethyl 4-formyl-5-(substituted)pentanoate.
Aplicaciones Científicas De Investigación
Ethyl 4-formyl-5-(trimethylsilyl)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl 4-formyl-5-(trimethylsilyl)pentanoate exerts its effects involves interactions with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the trimethylsilyl group can stabilize reactive intermediates. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-formylpentanoate: Lacks the trimethylsilyl group, making it less sterically hindered.
Ethyl 5-(trimethylsilyl)pentanoate: Lacks the formyl group, reducing its reactivity in nucleophilic addition reactions.
Uniqueness
Ethyl 4-formyl-5-(trimethylsilyl)pentanoate is unique due to the presence of both the formyl and trimethylsilyl groups
Propiedades
Número CAS |
89809-31-4 |
|---|---|
Fórmula molecular |
C11H22O3Si |
Peso molecular |
230.38 g/mol |
Nombre IUPAC |
ethyl 4-formyl-5-trimethylsilylpentanoate |
InChI |
InChI=1S/C11H22O3Si/c1-5-14-11(13)7-6-10(8-12)9-15(2,3)4/h8,10H,5-7,9H2,1-4H3 |
Clave InChI |
GTKILWDOGMAWGO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(C[Si](C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]](/img/structure/B14379675.png)
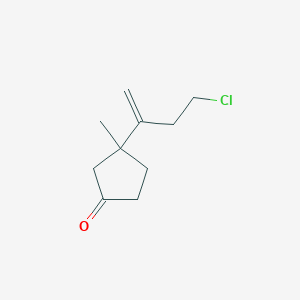
![Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate](/img/structure/B14379680.png)
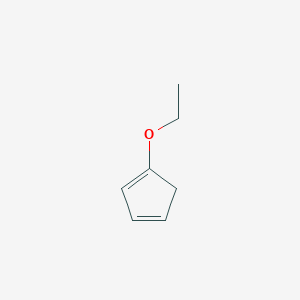
![3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid](/img/structure/B14379686.png)
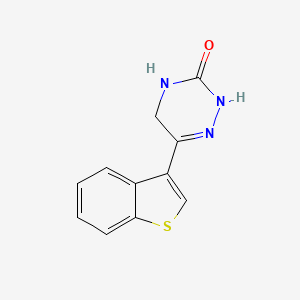
![1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14379693.png)

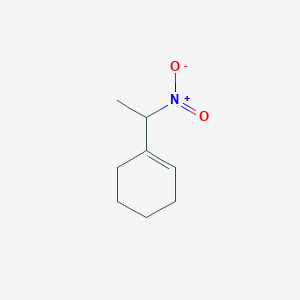
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
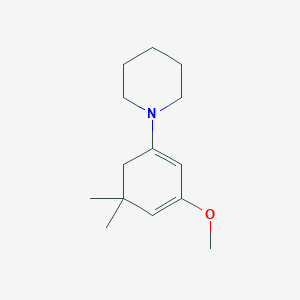

oxophosphanium](/img/structure/B14379739.png)
